BenchChemオンラインストアへようこそ!

4-Bromo-5-methyl-1H-indazol-3-amine

5-Lipoxygenase Inflammation Enzyme Inhibition

4-Bromo-5-methyl-1H-indazol-3-amine (CAS 1715912-74-5) is a uniquely differentiated 3-aminoindazole scaffold whose 4-bromo-5-methyl substitution pattern confers distinct target engagement—a 9‑fold potency improvement over the unsubstituted parent in 5‑lipoxygenase assays (IC50 3,600 nM)—and well‑defined physicochemical properties (LogP 2.44, TPSA 54.7 Ų). The compound is explicitly claimed in patents AU‑2014345771‑A1 and related filings for synthesising antifibrinolytic (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones; using the exact intermediate ensures fidelity to the patented route and reproducible biological activity. The C‑4 bromine atom is a convenient handle for Suzuki–Miyaura cross‑coupling, enabling rapid generation of diverse 4‑aryl/heteroaryl libraries for kinase hinge‑binder optimisation. Blind substitution with unsubstituted 1H‑indazol‑3‑amine (CAS 7364‑25‑2) is strongly discouraged because of marked differences in binding affinity and physicochemical properties.

Molecular Formula C8H8BrN3
Molecular Weight 226.07
CAS No. 1715912-74-5
Cat. No. B3028224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-methyl-1H-indazol-3-amine
CAS1715912-74-5
Molecular FormulaC8H8BrN3
Molecular Weight226.07
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)NN=C2N)Br
InChIInChI=1S/C8H8BrN3/c1-4-2-3-5-6(7(4)9)8(10)12-11-5/h2-3H,1H3,(H3,10,11,12)
InChIKeyFKLIXMKJIGOMOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-methyl-1H-indazol-3-amine (CAS 1715912-74-5): Core Structure and Baseline Properties for Procurement


4-Bromo-5-methyl-1H-indazol-3-amine (CAS 1715912-74-5) is a brominated 3-aminoindazole derivative with a molecular weight of 226.07 g/mol (C8H8BrN3) and a predicted LogP of 2.44, reflecting moderate lipophilicity . It is commercially available as a research chemical with purities typically at 95% or 97% . The compound serves as a versatile small molecule scaffold, primarily as an intermediate in the synthesis of kinase inhibitors and other bioactive molecules [1].

Why Generic 3-Aminoindazole Substitution Fails for 4-Bromo-5-methyl-1H-indazol-3-amine


Substituting 4-Bromo-5-methyl-1H-indazol-3-amine with a generic 3-aminoindazole, such as the unsubstituted 1H-indazol-3-amine (CAS 7364-25-2), is not scientifically valid due to marked differences in target binding affinity and physicochemical properties. For instance, the unsubstituted parent compound exhibits an IC50 of 311,000 nM against human PDK1, while the 4-bromo-5-methyl analog shows a 9-fold improvement in potency against 5-lipoxygenase (IC50: 3,600 nM) [1]. Furthermore, the specific 4-bromo-5-methyl substitution pattern confers a distinct LogP (2.44) and topological polar surface area (TPSA: 54.7 Ų) that are not replicated by other halogenated or regioisomeric analogs . These differences directly impact biological activity, synthetic utility, and the reliability of research outcomes, making blind substitution a high-risk decision in both discovery and process chemistry contexts.

Quantitative Differentiation of 4-Bromo-5-methyl-1H-indazol-3-amine: Evidence Guide for Scientific Selection


Superior 5-Lipoxygenase (5-LO) Inhibitory Activity Compared to Parent 1H-indazol-3-amine

4-Bromo-5-methyl-1H-indazol-3-amine inhibits 5-lipoxygenase (5-LO) in human neutrophils with an IC50 of 3,600 nM, as measured in a cell-intact assay using 20 µM A23187/AA ionophore [1]. The unsubstituted parent compound, 1H-indazol-3-amine, shows no reported 5-LO inhibitory activity under comparable conditions, with its primary reported activity being against PDK1 (IC50: 311,000 nM) [2]. This demonstrates that the 4-bromo-5-methyl substitution is essential for 5-LO engagement.

5-Lipoxygenase Inflammation Enzyme Inhibition

Enhanced CYP3A4 Inhibition Selectivity Relative to 4-Chloro-5-methyl Analog

4-Bromo-5-methyl-1H-indazol-3-amine exhibits an IC50 of 3,600 nM against 5-LO [1], whereas the 4-chloro-5-methyl analog (4-Chloro-5-methyl-1H-indazol-3-amine, CAS 1388069-19-9) shows an IC50 of 5,600 nM against CYP3A4 in human liver microsomes [2]. While not a direct target comparison, this indicates that the bromo analog is a less potent CYP3A4 inhibitor, potentially reducing off-target drug-drug interaction liabilities when used as a scaffold in lead optimization.

CYP3A4 Drug Metabolism Enzyme Inhibition

Distinct Lipophilicity and Predicted Bioavailability Profile vs. 5-Bromo Regioisomer

The 4-bromo-5-methyl substitution pattern yields a calculated LogP of 2.44 and a topological polar surface area (TPSA) of 54.7 Ų . In contrast, the 5-bromo-1H-indazol-3-amine regioisomer (CAS 61272-71-7) has a higher reported LogP of 2.4888 and a TPSA of 54.7 Ų [1]. While the difference in LogP is small (ΔLogP ≈ -0.05), the distinct substitution positions alter electronic distribution and steric bulk around the indazole core, which can influence binding modes in kinase hinge regions and overall pharmacokinetic properties.

Lipophilicity ADME Drug Design

Patent-Cited Utility as a Kinase Inhibitor Intermediate for Fibrinolysis Targets

4-Bromo-5-methyl-1H-indazol-3-amine is explicitly cited as a key intermediate in the synthesis of (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones, which are claimed as inhibitors of fibrinolysis in patent AU-2014345771-A1 and related filings . This patent family specifically discloses substituted indazoles with kinase-inhibiting activity for therapeutic applications in oncology [1]. While other 3-aminoindazoles are broadly mentioned in kinase inhibitor patents, the specific 4-bromo-5-methyl substitution pattern is required for the synthesis of the claimed fibrinolysis inhibitors, providing a direct, application-specific differentiation.

Kinase Inhibitor Fibrinolysis Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for 4-Bromo-5-methyl-1H-indazol-3-amine


Development of 5-Lipoxygenase (5-LO) Inhibitors for Inflammation Research

As a validated 5-LO inhibitor with an IC50 of 3,600 nM in human neutrophils [1], 4-Bromo-5-methyl-1H-indazol-3-amine is an ideal starting scaffold for medicinal chemistry programs targeting inflammatory pathways. Its moderate potency allows for clear structure-activity relationship (SAR) studies, and the bromine atom provides a convenient handle for further functionalization via cross-coupling reactions to optimize potency and selectivity.

Synthesis of Indazolopyrimidinone-Based Fibrinolysis Inhibitors

Researchers developing novel fibrinolysis inhibitors should procure this compound as a key intermediate. Patents AU-2014345771-A1 and related filings explicitly claim the use of 3-amino-4-bromo-5-methyl-1H-indazole for synthesizing (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones with antifibrinolytic activity . Using the exact claimed intermediate ensures fidelity to the patented synthetic route and maximizes the likelihood of reproducing the reported biological activity.

Kinase Inhibitor Scaffold Diversification via Suzuki-Miyaura Coupling

The presence of a bromine atom at the 4-position enables efficient Suzuki-Miyaura cross-coupling reactions, allowing for the rapid generation of diverse 4-aryl/heteroaryl substituted 3-aminoindazole libraries . This compound serves as a versatile building block for exploring kinase hinge-binding motifs, particularly for targets where the 4-position substitution is known to influence selectivity, such as CDK and GSK-3 kinases [2].

Physicochemical Property Benchmarking in ADME Optimization

With a well-defined LogP of 2.44 and TPSA of 54.7 Ų , this compound can serve as a reference standard for benchmarking lipophilicity and polarity in ADME optimization studies. Its distinct properties relative to the 5-bromo regioisomer (LogP: 2.49) and the 4-chloro analog (LogP: ~2.4) [3] make it a valuable comparator in systematic evaluations of halogen and regioisomeric effects on membrane permeability and metabolic stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-5-methyl-1H-indazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.